- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction, ChemistrySelect, 2018, 3(42), 11744-11748

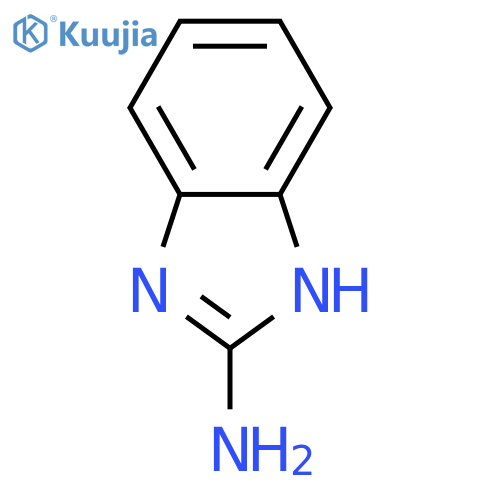

Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

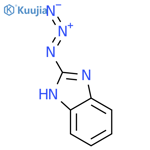

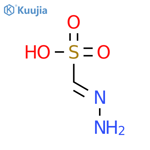

1H-1,3-benzodiazol-2-amine structure

상품 이름:1H-1,3-benzodiazol-2-amine

1H-1,3-benzodiazol-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 1H-Benzo[d]imidazol-2-amine

- 1H-benzimidazol-2-amine

- benzimidazol-2-ylamine

- 2-aminobenzimidazde

- 2-Aminobenzimidazole

- 2-amino-1H-benzimidazole

- 2-amino-benzimidazol

- 2-amino-benzimidazole

- 2-BENZIMIDAZOLAMINE

- 2-BENZIMIDAZOLYLAMINE

- 2-Iminobenzimidazoline

- AMINO-2-BENZIMIDAZOLE

- benzimidazole-amine

- BenziMidazoloniMide

- usafek-4037

- Benzimidazole, 2-amino-

- 2-Amino benzimidazole

- 1H-1,3-benzodiazol-2-amine

- Caswell No. 033AA

- aminobenzimidazole

- 1H-benzimidazol-2-ylamine

- 1H-Benzoimidazol-2-ylamine

- JWYUFVNJZUSCSM-UHFFFAOYSA-N

- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)

- 1H-Benzo[d]imidazole-2-amine

- 2-AB

- 2-Aminobenzoimidazole

- A 0850

- NSC 27793

- NSC 7628

- CCRIS 4354

- Oprea1_243328

- AX7

- 2-ammobenzimidazole

- UNII-E65DE7521V

- Q27103356

- DB-346953

- NSC-7628

- NCGC00091178-01

- benzimidazole amine

- SY032901

- 162938-41-2

- CS-D1373

- EN300-18977

- Imidazole C-2 deriv. 3

- 2fx6

- AI3-60094

- 934-32-7

- SCHEMBL3350089

- W10172

- SRCA-00001

- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10

- DTXSID1024465

- EINECS 213-280-6

- EU-0067838

- MFCD00005596

- HY-Y0410

- Tox21_201949

- SCHEMBL2475507

- BRN 0116525

- AKOS000104081

- CAS-934-32-7

- STL283126

- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole

- Z104378302

- YSWG454

- TS-01718

- DTXCID004465

- 5-25-10-00372 (Beilstein Handbook Reference)

- 2-Aminobenzimidazole, 97%

- F0266-1828

- STR00452

- BDBM7960

- AMINOBENZIMIDAZOLE, 2-

- 1H-benz[d]imidazole-2-amine

- WLN: T56 BM DNJ CZ

- 2-aminobenzimidazol

- 2fpz

- 1H-benzoimidazol-2-amine

- USAF EK-4037

- E65DE7521V

- BIDD:GT0837

- CHEMBL305513

- 2-Aminobenzimidazole, PESTANAL(R), analytical standard

- HMS1741L08

- NS00010870

- JMC524454 Compound 5

- AQ-738/40188880

- NCGC00257027-01

- Carbendazim metabolite

- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)

- A0850

- Tox21_303120

- NCGC00091178-02

- NCGC00259498-01

- 1H-1,3-benzimidazol-2-amine

- NSC-27793

- SB75578

- MLS001074865

- SCHEMBL9098

- NSC7628

- AC-15858

- NSC27793

- Q-101103

- SMR000019082

- BBL033933

- CHEBI:27822

- 1,3-dihydro-benzoimidazol-2-ylidene amine

- 2-AB (2-Amine-1H-benzimidazole)

- HMS2865C12

-

- MDL: MFCD00005596

- 인치: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)

- InChIKey: JWYUFVNJZUSCSM-UHFFFAOYSA-N

- 미소: N1C2C(=CC=CC=2)NC=1N

- BRN: 0116525

계산된 속성

- 정밀분자량: 133.06400

- 동위원소 질량: 133.064

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 0

- 복잡도: 126

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 0.9

- 토폴로지 분자 극성 표면적: 54.7

- 상호 변형 이기종 수량: 2

- 표면전하: 0

실험적 성질

- 색과 성상: Powder

- 밀도: 1.1873 (rough estimate)

- 융해점: 226-230 °C (lit.)

- 비등점: 235.67°C (rough estimate)

- 플래시 포인트: 204.6 °C

- 굴절률: 1.5341 (estimate)

- 용해도: <1g/l slightly soluble

- 수용성: Soluble in water (Slightly).

- PSA: 54.70000

- LogP: 1.72630

- 민감성: 빛에 민감하다

- 용해성: 물과 아세톤에 용해되고 에틸에테르와 벤젠에 미용해된다.

1H-1,3-benzodiazol-2-amine 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H302,H315,H317,H319,H335

- 경고성 성명: P261,P280,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22-36/37/38-43

- 보안 지침: S26-S36/37/39-S22

- RTECS 번호:DD5775000

-

위험물 표지:

- 저장 조건:Store at room temperature

- TSCA:Yes

- 위험 용어:R22; R36/37/38

1H-1,3-benzodiazol-2-amine 세관 데이터

- 세관 번호:29339990

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1H-1,3-benzodiazol-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 287581-25G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 25G |

¥ 516 | 2022-04-26 | |

| Key Organics Ltd | TS-01718-10MG |

1H-Benzimidazol-2-amine |

934-32-7 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-18977-0.1g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18977-2.5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 2.5g |

$27.0 | 2023-09-18 | |

| Enamine | EN300-18977-5.0g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 5g |

$29.0 | 2023-05-03 | |

| Life Chemicals | F0266-1828-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |

2-Iminobenzimidazoline |

934-32-7 | 98% | 500g |

¥728.0 | 2023-09-08 | |

| BAI LING WEI Technology Co., Ltd. | 287581-100G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 100G |

¥ 1439 | 2022-04-26 | |

| Fluorochem | 064965-10g |

1H-Benzimidazol-2-amine |

934-32-7 | 97% | 10g |

£12.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 97% | 5g |

¥29.90 | 2023-09-04 |

1H-1,3-benzodiazol-2-amine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

참조

합성회로 2

합성회로 3

합성회로 4

반응 조건

1.1 Solvents: Water

참조

- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis, Journal of Chemical Research, 1988, (7),

합성회로 5

반응 조건

1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

참조

- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058

합성회로 6

반응 조건

1.1 Solvents: Methanol , Water ; 1 h, 50 °C

참조

- Cyanogen bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

합성회로 7

합성회로 8

반응 조건

1.1 Solvents: Acetonitrile , Water ; 23 °C

참조

- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

참조

- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion, Angewandte Chemie, 2012, 51(52), 13058-13061

합성회로 11

반응 조건

1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

참조

- Copper-promoted one-pot approach: synthesis of benzimidazoles, Molecules, 2020, 25(8),

합성회로 12

반응 조건

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

참조

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

합성회로 13

반응 조건

1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt

참조

- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles, Applied Catalysis, 2021, 612,

합성회로 14

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

참조

- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid, Pharma Chemica, 2017, 9(13), 137-140

합성회로 15

반응 조건

1.1 Solvents: Ethanol , Water ; 1 h, 70 °C

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

참조

- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224

합성회로 16

반응 조건

1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

참조

- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach, New Journal of Chemistry, 2016, 40(9), 8093-8099

합성회로 17

반응 조건

1.1 Solvents: Water ; rt → 65 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

참조

- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,

합성회로 19

반응 조건

1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt

참조

- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile, Letters in Organic Chemistry, 2019, 16(2), 99-103

합성회로 20

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water

참조

- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,

1H-1,3-benzodiazol-2-amine Raw materials

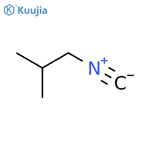

- Tert-BUTYL ISOCYANIDE

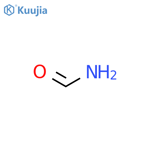

- Formamide

- 1H-Benzimidazole,2-azido-

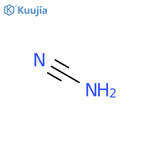

- aminoformonitrile

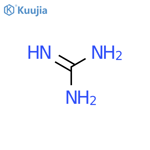

- Guanidine

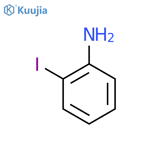

- 2-Iodoaniline

- Carbendazim

- Benzimidohydrazide

- Aminoiminomethanesulfonic Acid

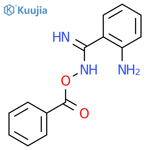

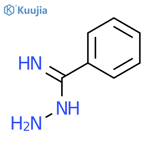

- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-

1H-1,3-benzodiazol-2-amine Preparation Products

1H-1,3-benzodiazol-2-amine 관련 문헌

-

Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083

-

Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504

-

Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840

-

Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328

-

Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218

934-32-7 (1H-1,3-benzodiazol-2-amine) 관련 제품

- 1171231-77-8(1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)

- 1805361-03-8(6-Chloro-3-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 2034355-79-6(3-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methylbenzene-1-sulfonamide)

- 1235619-94-9(2-(cyclopentylsulfanyl)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole)

- 2171496-10-7(2-({1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylazetidin-3-yl}oxy)acetic acid)

- 2228696-23-7(3,3,3-trifluoro-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine)

- 1261866-04-9(Methyl 3-chloro-6-(2-(trifluoromethoxy)phenyl)picolinate)

- 2172210-38-5(tert-butyl 2-(fluorosulfonyl)methyl-7-azabicyclo2.2.1heptane-7-carboxylate)

- 1049418-50-9(N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide)

- 877811-60-4(butyl 2-{(4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfanyl}acetate)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:934-32-7)2-Aminobenzimidazole

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:934-32-7)1H-1,3-benzodiazol-2-amine

순결:99%

재다:1kg

가격 ($):247